Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate

Spray drying Lipid-based excipients Dry powder inhalation

PG2-C22 full—a monophasic diglycerol-bis-behenate—eliminates polymorphic failure in spray-dried inhalables (83% yield vs. 10-47% for glycerol esters) and ensures 6-month stability for SLN/NLC. GMP-manufactured. Ideal for alveolar macrophage targeting, melt extrusion 3D printing, and stable W/O emulsions. Order now.

Molecular Formula C50H98O7
Molecular Weight 811.3 g/mol
CAS No. 93776-81-9
Cat. No. B15177153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybis(2-hydroxypropane-3,1-diyl) didocosanoate
CAS93776-81-9
Molecular FormulaC50H98O7
Molecular Weight811.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O
InChIInChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3
InChIKeyVEPAYTBMKDMGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate (CAS 93776-81-9): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate (CAS 93776-81-9; EINECS 298-007-9; molecular formula C₅₀H₉₈O₇; MW 811.3 g/mol) is a fully esterified diglycerol-bis-behenate—a symmetric diester in which two behenic acid (C22:0) chains are esterified onto a diglycerol backbone linked by a central ether bond [1]. Commercially available under the brand name Witepsol® PMF222 (IOI Oleo GmbH, Germany), it is also referenced in research literature as PG2-C22 full (polyglycerol-2 full ester of behenic acid) and belongs to the class of polyglycerol fatty acid esters (PGFAs) [2]. The compound is a solid at room temperature with a sharp melting point (Tm = 72.5 °C), a low hydrophilic–lipophilic balance (HLB = 1.8), and a unique solid-state profile defined by monophasic crystallization and absence of polymorphism [2].

Why Generic Substitution of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate with Conventional Behenate Esters Fails: Structural and Solid-State Rationale


Substituting this diglycerol-bis-behenate with common in-class lipids—such as glyceryl dibehenate (Compritol® 888 ATO), tribehenin, or chain-length analogs (dimyristate, dilaurate)—is not scientifically interchangeable because of fundamental differences in crystallization behavior that directly govern manufacturing processability and product stability. Conventional glycerol-based behenate esters crystallize into multiple polymorphic forms and multi-phase systems; for instance, glyceryl dibehenate exhibits α/sub-α co-existence and a complex polymorphism profile that depends sensitively on monoglyceride content [1]. This polymorphic instability causes liquid fractions that cannot recrystallize during spray-drying, producing sticky deposits, extensive wall losses, and yields so low (10–47%) that large-scale manufacture becomes commercially nonviable [2]. In contrast, the diglycerol-ether backbone of the target compound provides a constrained molecular architecture that directs crystallization into a single, monophasic system, eliminating polymorphic transitions and enabling consistent manufacturing outcomes. These are not marginal differences—they represent the mechanistic origin of a ≥2× process-yield differential and are the decisive factor for procurement in any application requiring reproducible solid-state performance.

Quantitative Evidence Guide: Performance Differentiation of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate vs. Closest Comparators


Spray-Drying Process Yield: PGFA-Behenates Achieve 76–83% Yield vs. 10–47% for Polymorphic Lipid-Based Excipients

The most consequential differentiator for industrial procurement is the spray-drying process yield, where the diglycerol-bis-behenate backbone decisively outperforms conventional lipid-based excipients (LBEs). In a systematic head-to-head study, Corzo et al. (2021) spray-dried solutions containing various LBEs under identical outlet-temperature conditions below their thermodynamic boundaries. LBEs that crystallized into polymorphs or multi-phase systems produced yields of only 10–47%, attributable to liquid fractions that failed to recrystallize at the surrounding gas temperature. By contrast, PGFA-behenates—including the diglycerol full ester of behenic acid—achieved yields of 76–82% [1]. The follow-up study with rifampicin-loaded PG2-C22 full (Witepsol® PMF222) confirmed a yield of 83%, with the authors attributing this to the compound's monophasic crystallization and absence of polymorphism [2]. For benchmarking: Compritol 888 ATO (glyceryl dibehenate) nano spray-drying under optimized conditions could only reach approximately 51% yield [3]. The process-yield differential is thus 1.6× to 8.3× in favor of the target compound, which directly translates into cost-of-goods, batch consistency, and scalability decisions.

Spray drying Lipid-based excipients Dry powder inhalation Process yield Polymorphism

Solid-State Stability: Monophasic Crystallization and Six-Month Polymorphism-Free Stability vs. Complex Polymorphic Transitions of Glyceryl Dibehenate

The solid-state behavior of PG2-C22 full is fundamentally distinct from that of glycerol-based behenate esters. The diglycerol-ether molecular architecture sterically constrains crystallization to a single monophasic α-form, confirmed by Differential Scanning Calorimetry (DSC) and Small and Wide Angle X-Ray Scattering (SWAXS) [1]. For the structurally analogous PG2-C18 full (same diglycerol backbone, stearic acid chains), Salar-Behzadi et al. (2020) demonstrated that this monophasic α-form persists without polymorphism or crystallite growth for up to 6 months of storage at room temperature, yielding stable solid lipid nanoparticle (SLN) performance with no particle agglomeration, no API expulsion, and stable release profiles [2]. In stark contrast, glyceryl dibehenate (Compritol 888 ATO) exhibits a complex polymorphism profile involving coexistence of α and sub-α subcells, with the unstable α form characteristic of triacylglycerols that disappears upon thermal stress; the final solid-state organization is critically dependent on maintaining a threshold ratio (≥10%) of monobehenin, and the behavior cannot be predicted from a simple additive model of the individual components [3]. Spray congealing of glyceryl dibehenate induces additional polymorphic changes that complicate process control [4].

Solid-state stability Crystallization Polymorphism Lipid excipients Storage stability

Melting Point Precision: Sharp Monophasic Tm of 72.5 °C vs. Broad 65–77 °C Melting Range of Glyceryl Dibehenate (USP/EP)

The thermal behavior of PG2-C22 full is characterized by a sharp, well-defined melting point of 72.5 °C, reflecting its nature as a discrete molecular entity crystallizing as a monophasic system [1]. This contrasts with the compendial melting range of glyceryl dibehenate (USP/EP), which spans 65–77 °C—a 12 °C window that reflects its composition as a variable mixture of mono-, di-, and tri-behenin glycerides, with the diester fraction merely predominant (~50%), alongside ~30% tribehenin and ~20% monobehenin [2]. The broad melting range of glyceryl dibehenate complicates thermal processing: the presence of lower-melting fractions (monobehenin) can generate liquid domains that impair recrystallization during spray-drying or spray-congealing, as independently demonstrated by the process-yield data discussed above. Tribehenin (glyceryl tribehenate), another potential comparator, exhibits an even higher melting point of 83 °C (range 79–86 °C), but as a triester it lacks the free hydroxyl groups that contribute to the amphiphilic character and emulsifying functionality present in the target compound [3].

Melting point Thermal behavior Lipid excipient specification DSC Monograph compliance

Fine Particle Fraction for Pulmonary Delivery: 79.5% FPF Achieved as Carrier-Free DPI vs. 45.6% for a PGFA-Behenate/Ibuprofen Formulation and 10–15% for Conventional Carrier-Based DPIs

The aerodynamic performance of PG2-C22 full-based microparticles as a carrier-free dry powder for inhalation (DPI) substantially exceeds that of typical lipid-based DPI formulations. Corzo et al. (2023) reported that rifampicin-loaded PG2-C22 full microparticles achieved a fine particle fraction (FPF) of 79.5%, with a mass median aerodynamic diameter (MMAD) of 2.36 µm, median geometric size of 2.05 µm, and zeta potential of −50.03 mV—all within the optimal range for deep lung deposition and alveolar macrophage targeting [1]. This FPF compares favorably with the 45.6% FPF reported for an ibuprofen-loaded PGFA-behenate carrier-free DPI in the earlier Corzo et al. (2021) study (MMAD 3.568 µm, emitted fraction 90.9%) [2], and dramatically exceeds the estimated 10–15% of API that reaches the deep lung from conventional lactose-carrier-based DPIs [1]. The higher FPF for the rifampicin-loaded formulation reflects both the optimized PG2-C22 full/glyceryl stearate citrate (1:1) co-excipient system and the favorable solid-state properties of the diglycerol-bis-behenate matrix.

Fine particle fraction Carrier-free DPI Pulmonary delivery Aerodynamic performance Inhalation

In Vitro Safety Profile: No Cytotoxic Effects on Pulmonary Epithelial Cells and Alveolar Macrophages at Concentrations Relevant for Inhalation Therapy

Safety is a non-negotiable requirement for any excipient intended for pulmonary administration. Corzo et al. (2023) specifically evaluated the in vitro cytotoxicity of rifampicin-loaded PG2-C22 full microparticles by exposing both pulmonary epithelial cell lines (A549 and Calu-3, representing the respiratory barrier) and primary alveolar macrophages (the target cells where Mycobacterium tuberculosis resides, and the cells responsible for particle clearance). No cytotoxic effects were detected in any of the tested cell types under the experimental conditions used, which corresponded to clinically relevant exposure scenarios [1]. The absence of cytotoxicity is consistent with the broader safety profile established for the PGFA class: Salar-Behzadi et al. (2020) demonstrated that PG2-C18 full solid lipid nanoparticles did not induce cytotoxicity or immune effects (no IL-8 or TNF-α upregulation) on pulmonary cells, including after nebulization [2]. These findings align with the general recognition that fully esterified polyglycerol esters of long-chain saturated fatty acids exhibit low irritation potential and favorable biocompatibility profiles [3].

In vitro cytotoxicity Pulmonary safety Alveolar macrophages Calu-3 A549 cells

Evidence-Based Application Scenarios Matched to Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate (Witepsol® PMF222 / PG2-C22 full)


Carrier-Free Dry Powder for Inhalation (DPI) – Pulmonary Delivery of Antibiotics, Anti-Inflammatories, and Biologics

The combination of monophasic crystallization, high spray-drying yield (83%), FPF of 79.5%, MMAD of 2.36 µm, and demonstrated absence of cytotoxicity on alveolar macrophages and pulmonary epithelial cells makes PG2-C22 full a premier lipid matrix for carrier-free inhalable dry powders. This scenario directly addresses the unmet need for lipid-based excipients capable of surviving spray-drying without polymorphic failure, as documented in Corzo et al. (2023) [1]. The engineered particles enable targeted delivery to alveolar macrophages, which is particularly valuable for treating intracellular pulmonary infections (e.g., tuberculosis) and for localized anti-inflammatory therapy. The high FPF ensures efficient deep-lung deposition while the carrier-free format eliminates lactose-related issues (oropharyngeal losses ~20%, carrier retention ~65%) inherent in conventional DPI platforms [1].

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) with Long-Term Storage Stability

The monophasic α-form crystallization and absence of polymorphic transitions—confirmed stable for up to 6 months at room temperature for the PGFA class—positions this compound as a matrix lipid for SLN and NLC formulations where storage stability is paramount [2]. For the closely related PG2-C18 full, SLN with median particle size of 242.1 nm, zeta potential of −28.5 mV, entrapment efficiency of 90.2%, and 24 h release of 81.7% were achieved via melt-emulsification and high-pressure homogenization, with no particle agglomeration, no API expulsion, and stable release profiles after 6 months [2]. The PG2-C22 full variant, with its longer C22 chains, is expected to provide an even more hydrophobic matrix with slower drug release profiles, well-suited for sustained-release injectable depots or topical formulations requiring extended residence time.

Lipid-Based Excipient for Advanced Manufacturing Processes Requiring Thermal Robustness – Spray-Drying, Hot-Melt Extrusion, and 3D Printing

The sharp melting point of 72.5 °C, combined with the absence of polymorphism, provides a uniquely favorable thermal processing window for advanced pharmaceutical manufacturing technologies. The AIChE 2022 proceedings explicitly identify PGFAs (branded as Witepsol® PMF) as 'next-generation lipid-based excipients' with 'ideal properties, such as being monophasic systems with stable polymorphic form' [3]. The tailored composition of PGFAs allows defined solid-state properties to be engineered for challenging applications including melt extrusion and filament-based 3D printing [3]. PG2-C22 full is commercially available under GMP conditions from IOI Oleo GmbH (cGMP-certified, U.S. FDA-approved facility), making it procurement-ready for regulatory-compliant pharmaceutical development .

Cosmetic and Topical Formulations Requiring Monophasic Lipid Matrices with Defined Sensory and Stability Properties

The low HLB (1.8) and high melting point (72.5 °C) of PG2-C22 full define it as a strongly lipophilic, waxy solid suitable for oil-phase thickening, water-in-oil (W/O) emulsion stabilization, and water-resistant film formation in cosmetics and topical OTC products. The diglycerol backbone, with its ether-linked bis-glycerol architecture, offers a different sensory profile compared to glycerol mono-/di-esters, with lower stickiness and longer-lasting skin retention attributed to the higher molecular weight and multiple hydroxyl groups of the diglycerol scaffold [4]. While specific quantitative sensory panel data for PG2-C22 full are not yet published, the class-level evidence—including diglycerol's demonstrated long-term moisturizing effect on human stratum corneum in combination with glycerol—supports its functional potential in premium emulsions, sunscreens, lip products, and long-wear color cosmetics where consistent batch-to-batch solid-state behavior (guaranteed by monophasic crystallization) reduces formulation rework and ensures reproducible texture and stability [4].

Quote Request

Request a Quote for Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.